molecular formula C9H14N2O B2644745 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole CAS No. 1865239-83-3

5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole

Cat. No.: B2644745
CAS No.: 1865239-83-3
M. Wt: 166.224
InChI Key: JFUUEGVSQBPYMP-UHFFFAOYSA-N
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Description

5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell growth .

Comparison with Similar Compounds

5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.

Properties

IUPAC Name

5-cyclopentyl-3-ethyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-8-10-9(12-11-8)7-5-3-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUUEGVSQBPYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865239-83-3
Record name 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole
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